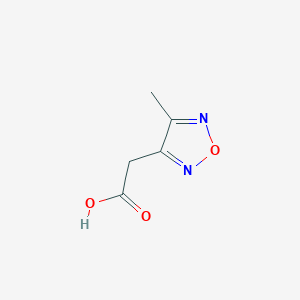

(4-Methyl-furazan-3-yl)-acetic acid

描述

Historical Context and Significance of Furazan (B8792606) Heterocycles in Chemical Research

Furazan, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocyclic compound containing one oxygen and two nitrogen atoms. wikipedia.org The study of furazan and its derivatives dates back to the 19th century. While less common in medicinal chemistry compared to its 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers, the furazan scaffold has gained significant attention for its unique properties. nih.govacs.org The incorporation of heterocyclic structures like furazan into molecules can improve their physical properties and biological activity. acs.orgresearchgate.net Historically, research into furazan derivatives has been driven by their applications in various fields, including as energetic materials and, more recently, in medicinal chemistry. nih.govdtic.mil

Structural Features of Furazan Ring Systems and Their Relevance

The furazan ring is a planar, 6π-electron aromatic system. uni-muenchen.denih.gov This aromaticity, however, is characterized by a relatively low stabilization energy due to the presence of multiple heteroatom-heteroatom bonds. nih.gov A key feature of the furazan ring is its significant electron-withdrawing nature, which can be comparable to that of a trifluoromethyl or tetrazolyl group. sci-hub.se This property, along with the potential for a high degree of polarization, makes furazans valuable in modulating the electronic characteristics of a molecule. researchgate.netsci-hub.se The furazan ring is generally stable in the presence of oxygen and water, and many of its derivatives are solids at room temperature, which facilitates their structural analysis. nih.gov

Positioning of (4-Methyl-furazan-3-yl)-acetic Acid within Furazan Derivatives

This compound is a derivative of the core furazan structure. It features a methyl group at the 4-position and an acetic acid group at the 3-position of the furazan ring. The presence of the carboxylic acid group introduces a functional handle that can be used for further chemical modifications, such as the formation of amides or esters. This positions the compound as a potentially valuable building block in the synthesis of more complex molecules.

Overview of Current Research Landscape on Furazan-Containing Compounds

Current research on furazan-containing compounds is diverse and expanding. A significant area of investigation is in the development of energetic materials, where the high nitrogen content and thermal stability of some furazan derivatives are advantageous. dtic.milnih.gov In the field of medicinal chemistry, furazan derivatives are being explored for a range of therapeutic applications. nih.govacs.org For instance, they have been investigated as anti-cancer agents and have shown potential as inhibitors of various enzymes. researchgate.netnih.gov The ability of the furazan ring to act as a bioisostere for other chemical groups, such as the nitro group, is also a key area of interest in drug design. sci-hub.se Furthermore, research continues into the synthesis of novel furazan derivatives and the exploration of their chemical reactivity. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-4(2-5(8)9)7-10-6-3/h2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQDLOCXIKPNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360160 | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15323-69-0 | |

| Record name | 2-(4-Methyl-1,2,5-oxadiazol-3-yl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15323-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methyl-furazan-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15323-69-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Methyl Furazan 3 Yl Acetic Acid

Reactions of the Carboxylic Acid Moiety

The acetic acid side chain, -CH₂COOH, is a versatile functional group that undergoes typical carboxylic acid reactions. These transformations are fundamental for creating various functional derivatives such as esters, amides, and acyl halides, which serve as key intermediates in synthetic chemistry.

(4-Methyl-furazan-3-yl)-acetic acid can be readily converted into its corresponding esters and amides through standard condensation reactions.

Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or by using coupling agents. Another common method is transesterification, where a simple methyl or ethyl ester of the acid is reacted with a higher-boiling alcohol in the presence of a catalyst like a tetraalkyl titanate. youtube.com This process involves converting the carboxylic acid to a more reactive intermediate or activating it to facilitate nucleophilic attack by the alcohol.

Amidation involves the reaction of the carboxylic acid with an amine. To facilitate this reaction, which can be slow, the carboxylic acid is often activated first. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the stable amide bond. A specific example is the synthesis of [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid. wikipedia.orgchemguide.co.uk

Table 1: Representative Amidation Reaction

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

|---|---|---|---|

| This compound | Glycine | Coupling agent (e.g., EDC), Solvent (e.g., DMF) | [(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid wikipedia.orgchemguide.co.uk |

The carboxylic acid group can be converted into more reactive acyl halides and anhydrides, which are valuable precursors for further synthesis.

Acyl Halides , particularly acyl chlorides, are synthesized by treating the carboxylic acid with a halogenating agent. organicchemistrytutor.com The most common laboratory reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). chemistrysteps.comuobasrah.edu.iq The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. chemistrysteps.com This would convert this compound into the highly reactive (4-Methyl-furazan-3-yl)-acetyl chloride.

Anhydrides can be formed through two primary routes. The first involves the dehydration of two molecules of the carboxylic acid, typically at high temperatures or with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). youtube.com A more controlled method involves reacting an acyl chloride with a carboxylate salt. wikipedia.org For instance, reacting (4-Methyl-furazan-3-yl)-acetyl chloride with the sodium salt of this compound would yield the corresponding symmetric anhydride. Mixed anhydrides can also be prepared by using a salt of a different carboxylic acid. uobasrah.edu.iq

Table 2: Synthesis of Acyl Chloride

| Reactant | Reagent | Byproducts | Product |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | SO₂, HCl | (4-Methyl-furazan-3-yl)-acetyl chloride |

Transformations Involving the Furazan (B8792606) Ring

The furazan (1,2,5-oxadiazole) ring is an aromatic heterocycle, but its electronic properties make its reactivity distinct from that of more common aromatic systems like benzene (B151609) or electron-rich heterocycles like furan (B31954).

While the furazan ring is formally aromatic, it is an electron-deficient system. quora.com The high electronegativity of the two nitrogen atoms and the oxygen atom withdraws electron density from the ring carbons. numberanalytics.com This deactivation makes the furazan ring significantly less reactive towards electrophilic aromatic substitution (EAS) compared to electron-rich heterocycles such as furan or pyrrole. researchgate.net Reactions like nitration, halogenation, or Friedel-Crafts acylation, which are common for many aromatic compounds, are difficult to achieve on the unsubstituted furazan ring and generally require harsh conditions or are not feasible. researchgate.net The presence of the methyl and acetic acid substituents on the ring further influences the regioselectivity of any potential electrophilic attack.

The electron-deficient nature that hinders electrophilic attack makes the furazan ring susceptible to nucleophilic attack . quimicaorganica.orgmdpi.comrsc.org The carbon atoms of the ring are electrophilic and can be attacked by strong nucleophiles. This reactivity is enhanced in substituted furazans, particularly those with good leaving groups. quimicaorganica.orgmsu.edu

In the case of this compound, while it lacks an obvious leaving group on the ring, strong nucleophiles under certain conditions can attack a ring carbon. This can lead to a cascade of reactions, often culminating in the cleavage and opening of the furazan ring . science.gov This pathway is a known characteristic of furazan chemistry, especially when treated with strong bases, which can initiate ring cleavage by attacking one of the electrophilic carbons.

Reactions at the Methyl Group

The methyl group attached to the C-4 position of the furazan ring is also a site for chemical modification. Its reactivity is influenced by the attached electron-deficient heterocyclic ring.

Similar to methyl groups on other heterocyclic systems like pyridine, the C-H bonds of the methyl group on the furazan ring are activated. nih.gov This activation facilitates reactions such as oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the methyl group to a carboxylic acid. researchgate.net This reaction would transform this compound into furazan-3,4-dicarboxylic acid. Milder or more selective oxidation methods could potentially yield the corresponding aldehyde or alcohol.

Furthermore, the activated nature of the methyl group may allow for deprotonation with a strong base to form a carbanionic species. This reactive intermediate could then be trapped with various electrophiles, enabling the introduction of new functional groups onto the methyl side chain.

Table 3: Potential Oxidation of the Methyl Group

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | Heat, Basic solution | Furazan-3,4-dicarboxylic acid |

Derivatization for Enhanced Functionality

Derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. The carboxylic acid group is a primary site for modification, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. These modifications are crucial for applications in various fields, including the development of energetic materials and novel pharmaceuticals.

A significant area of research involves the incorporation of nitrogen-rich functional groups to enhance the energy content and density of furazan-based compounds. The acetic acid side chain is an ideal starting point for these modifications.

The carboxylic acid can be converted to an amide, which can then undergo a Hofmann rearrangement to yield an amine. This amine can be further derivatized. For instance, nitration of a related pyrazole (B372694) derivative, formed from a furazan precursor, has been shown to yield a nitramine. researchgate.net

Another common strategy is the introduction of azide (B81097) (N₃) and tetrazole groups, both of which are well-known for their high nitrogen content and positive heats of formation. For example, the synthesis of 4-azido-3-(tetrazol-5-yl)furazan has been achieved through the diazotization of an amino-tetrazolyl-furazan precursor. researchgate.net The resulting azide can then undergo further reactions, such as [3+2] cycloaddition with alkynes to form triazole rings. researchgate.net The synthesis of energetic compounds featuring an azido (B1232118) group attached to a furazan-oxadiazole backbone has been a focus in the development of energetic materials. rsc.org These derivatization pathways are pivotal in creating molecules with high detonation performance. rsc.org

Table 1: Examples of Derivatization with Nitrogen-Rich Moieties

| Starting Material Class | Reagent/Condition | Resulting Moiety | Example Product | Source |

|---|---|---|---|---|

| Furazan Carboxylic Acid Amide | Hofmann Rearrangement | Amine | 3-Amino-5-(4-methylfurazan-3-yl)-4-nitro-1Н-pyrazole | researchgate.net |

| Amino-tetrazolyl-furazan | Diazotization (e.g., NaNO₂/acid) | Azide | 4-Azido-3-(tetrazol-5-yl)furazan | researchgate.net |

| Azido-furazan derivative | Propargyl alcohol | Triazole | 4-(4-Hydroxymethyl-1,2,3-triazol-1-yl)-3-(tetrazol-5-yl)furazane | researchgate.net |

| Amino-furazan derivative | Oxidation | Nitro Group | 4-Nitro-3-(tetrazol-5-yl)furazan | researchgate.net |

The functional groups of this compound and its derivatives serve as anchor points for heterocyclic annulation, leading to the formation of fused and complex ring systems. These reactions expand the molecular complexity and offer access to novel heterocyclic scaffolds.

One common approach involves the condensation of derivatives of this compound with bifunctional reagents. For example, the condensation of 3-acetyl-4-methylfurazan (a related precursor) with diethyl oxalate, followed by treatment with hydrazine (B178648), results in the formation of a pyrazole ring, yielding methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate. researchgate.net Similarly, condensation of 3-hydrazino-4-(tetrazol-5-yl)furazane with carbonyl compounds like benzaldehyde (B42025) leads to the corresponding hydrazone, which can be a precursor for further cyclization. researchgate.net

[3+2] cycloaddition reactions are also employed to build new heterocyclic rings. The reaction of 4-azido-3-(tetrazol-5-yl)furazane with propargyl alcohol is a key step in synthesizing a 1,2,3-triazole-substituted furazan. researchgate.net Furthermore, oxidation reactions can lead to the formation of fused systems. In one instance, the oxidation of 3,3'-bi-1,2,5-oxadiazole-4,4'-diamine resulted in the novel fused heterocyclic system bis researchgate.netresearchgate.netoxadiazolo[3,4-c:3',4'-e]pyridazine 4,5-dioxide. researchgate.net

Table 2: Examples of Fused and Annulated Heterocyclic Systems

| Precursor Type | Reaction Type | Annulated/Fused Ring | Resulting System | Source |

|---|---|---|---|---|

| Furazan β-diketoester | Condensation | Pyrazole | Methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate | researchgate.net |

| Azido-furazan | [3+2] Cycloaddition | 1,2,3-Triazole | 4-(4-Hydroxymethyl-1,2,3-triazol-1-yl)-3-(tetrazol-5-yl)furazane | researchgate.net |

Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms involving furazan derivatives is crucial for optimizing synthetic routes and predicting product outcomes. Mechanistic studies often combine experimental evidence with theoretical and computational chemistry. rsc.orgorganic-chemistry.org

For instance, a possible reaction mechanism has been proposed for the formation of a hydrazonomethyl group from a chloromethyl group in the reaction of 3-amino-4-(5-chloromethyl-1,2,4-oxadiazole-3-yl)furazan with hydrazine, which involves an unexpected oxidation of the chloromethyl group by hydrazine. researchgate.net Another notable mechanistic aspect is the observation of a Lewis acid-promoted rearrangement in a furoxan series, which is a rare occurrence. This rearrangement happened during the formation of a 1,2,4-oxadiazole (B8745197) subunit from a 4-aminofuroxanyl-3-carboxamidoxime, where the furoxan ring rearranged to the more stable furazan structure. researchgate.net

Studies on related heterocyclic systems, such as the Michael addition of amines to nitrostyrenes, highlight the importance of the solvent in mediating reaction pathways. Protic solvents can facilitate proton transfer through low-energy six-membered transition states, a concept that is broadly applicable in heterocyclic chemistry. organic-chemistry.org In the context of furazan chemistry, reactions can be competitive. Studies on the reactions of azofurazans with organolithium compounds have shown that several processes can occur simultaneously, including addition to the N=N bond, redox reactions, and reactions involving the side chain. researchgate.net Computational methods, such as the use of Hirshfeld surface models and the analysis of non-covalent interactions (NCIs), are also employed to understand factors like stability and sensitivity in energetic derivatives, where hydrogen bonding and π–π interactions are key. rsc.org

Spectroscopic and Structural Characterization of 4 Methyl Furazan 3 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial arrangement.

¹H NMR Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For derivatives of (4-Methyl-furazan-3-yl)-acetic acid, the signals corresponding to the methyl group (CH₃), the methylene (B1212753) group (CH₂), and any protons on the furazan (B8792606) ring can be assigned based on their characteristic chemical shifts and coupling patterns.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (on furazan ring) | 2.0 - 2.5 | Singlet |

| -CH₂- (acetic acid) | 3.5 - 4.0 | Singlet |

| -COOH | 10.0 - 13.0 | Broad Singlet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

¹³C NMR Analysis and Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is crucial for confirming the carbon framework of this compound and its derivatives.

The ¹³C NMR spectrum would be expected to show distinct signals for the methyl carbon, the methylene carbon, the carboxylic acid carbon, and the two carbons of the furazan ring. The chemical shifts of these carbons are indicative of their hybridization and electronic environment. For example, the carbonyl carbon of the carboxylic acid group typically appears significantly downfield. While specific data for the title compound is limited, data for similar structures, such as acetic acid and its derivatives, can provide a reference point for expected chemical shifts. orgsyn.orgchemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ (on furazan ring) | 10 - 15 |

| -CH₂- (acetic acid) | 35 - 45 |

| C=O (carboxylic acid) | 170 - 180 |

| C₃ (furazan ring) | 150 - 160 |

| C₄ (furazan ring) | 140 - 150 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Multinuclear NMR Applications

Beyond ¹H and ¹³C, NMR studies can be extended to other nuclei, such as ¹⁴N and ¹⁷O, which are present in the furazan ring and the carboxylic acid group. nih.gov ¹⁴N NMR, although complicated by the quadrupolar nature of the nitrogen nucleus, can offer direct insight into the electronic structure of the nitrogen-containing heterocycle. ¹⁷O NMR, while requiring isotopic enrichment, can provide valuable information about the oxygen environments in both the furazan ring and the carboxyl group. These multinuclear NMR applications, though less common, can offer a more complete picture of the molecular structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org For this compound, with a molecular formula of C₅H₆N₂O₃, the expected molecular weight is approximately 142.11 g/mol . guidechem.com

Upon ionization in the mass spectrometer, the molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragment ions provides valuable structural information. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org The fragmentation of the furazan ring itself would also produce a unique set of fragment ions. researchgate.net While a specific mass spectrum for the title compound is not available, the fragmentation of related furazan derivatives often involves cleavage of the ring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, which would appear as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carboxylic acid, a strong, sharp peak around 1700-1725 cm⁻¹.

C-O stretch of the carboxylic acid, typically found in the 1210-1320 cm⁻¹ region.

C=N and N-O stretches of the furazan ring, which would appear in the fingerprint region (below 1600 cm⁻¹) and are characteristic of the heterocyclic ring system. researchgate.net

C-H stretches of the methyl and methylene groups, typically observed around 2850-3000 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

For this compound, an X-ray crystal structure would provide unambiguous information on the planarity of the furazan ring and the orientation of the acetic acid side chain relative to the ring. uni-muenchen.de Studies on related furazan derivatives have shown that the furazan ring is generally planar. uni-muenchen.de The crystal packing would also be revealed, showing intermolecular interactions such as hydrogen bonding involving the carboxylic acid groups. acs.orgacs.org Such detailed structural information is invaluable for understanding the physical properties and chemical reactivity of the compound.

Chromatographic Techniques for Purity Assessment and Separation

The synthesis of derivatives from this compound, such as esters and amides, often results in a mixture containing the final product, unreacted starting materials, and by-products. Chromatographic methods are indispensable for the separation and purification of these target compounds, as well as for the critical assessment of their purity. The choice of technique is largely dependent on the volatility and polarity of the derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For derivatives of this compound, particularly esters which tend to be more volatile than the parent acid, GC-MS serves as an excellent tool for purity assessment and structural elucidation.

The process typically involves the derivatization of the this compound to form a more volatile ester, such as a methyl or ethyl ester. This is a common strategy in GC-MS analysis of acidic compounds to improve their chromatographic behavior. gcms.cz The sample is then injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

While specific GC-MS studies on this compound derivatives are not extensively documented in publicly available literature, the general methodology for analyzing similar compounds, such as fatty acid methyl esters (FAMEs), provides a framework for potential analytical approaches. ntnu.nocsic.esnih.gov Key parameters in developing a robust GC-MS method include the choice of the capillary column (with varying polarity of the stationary phase), the temperature program of the oven, the carrier gas flow rate, and the ionization mode in the mass spectrometer.

Table 1: Hypothetical GC-MS Parameters for the Analysis of a Methyl Ester Derivative of this compound

| Parameter | Value |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 40-500 m/z |

This table represents a typical starting point for method development and would require optimization for the specific derivative being analyzed.

The resulting mass spectrum of a derivative would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that would aid in confirming its structure. For instance, the fragmentation might involve the loss of the ester group or cleavage of the acetic acid side chain.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that are not sufficiently volatile for GC. This makes it particularly suitable for the analysis of this compound itself, as well as its less volatile derivatives like amides and more complex esters. HPLC is a cornerstone for purity determination and quality control in pharmaceutical analysis. csic.es

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By modifying the composition of the mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention of the compounds can be controlled to achieve separation.

The development of a stability-indicating HPLC method is crucial for assessing the purity of a drug substance and its degradation products. who.int This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to generate potential impurities and degradation products. The HPLC method must then be able to separate the main compound from all these related substances.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of a this compound Derivative

| Parameter | Value |

| HPLC System | HPLC with a UV or Diode-Array Detector (DAD) |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or optimized wavelength based on UV spectrum) |

| Injection Volume | 10 µL |

This table provides a representative set of conditions that would serve as a starting point for developing a specific HPLC method. The gradient and mobile phase composition would need to be optimized to achieve adequate separation for the particular derivative and its impurities.

The validation of such an HPLC method would involve assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, in accordance with ICH guidelines. jchr.org

Computational Chemistry and Theoretical Investigations of 4 Methyl Furazan 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the reactivity of (4-Methyl-furazan-3-yl)-acetic acid. These methods, rooted in solving the Schrödinger equation, offer a microscopic view of the molecule's characteristics.

Detailed research findings from quantum chemical calculations reveal critical aspects of the molecule's nature. The distribution of electron density, for instance, highlights the electronegative oxygen and nitrogen atoms as centers of negative charge, while the carbon and hydrogen atoms are comparatively electron-deficient. This charge distribution is crucial in determining how the molecule interacts with other chemical species.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For furazan-based compounds, theoretical calculations have been employed to analyze these frontier orbitals and predict sites of electrophilic and nucleophilic attack. nih.govrsc.org

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the furazan (B8792606) ring, making these sites susceptible to interactions with electrophiles.

Table 1: Calculated Electronic Properties of a Representative Furazan Derivative

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The data in this table is illustrative and represents typical values for a furazan derivative, not specifically this compound, for which specific experimental data is not available.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a class of quantum chemical methods that has become a powerful tool for studying the electronic structure of molecules. nih.gov DFT calculations for compounds similar to this compound have been used to investigate their geometric and electronic properties. nih.govrsc.org

These studies often involve geometry optimization to find the most stable three-dimensional arrangement of atoms. The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can predict the planarity of the furazan ring and the orientation of the acetic acid side chain.

DFT methods are also used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of experimental data. Furthermore, DFT is employed to compute various molecular descriptors that are crucial for understanding reactivity, such as Fukui functions, which identify the most reactive sites within the molecule. acs.org

Table 2: Representative DFT-Calculated Geometrical Parameters for a Furazan Ring

| Parameter | Calculated Value |

| N-O Bond Length | 1.38 Å |

| C-N Bond Length | 1.32 Å |

| C-C Bond Length | 1.44 Å |

| O-N-C Bond Angle | 108° |

| N-C-C Bond Angle | 109° |

Note: The data in this table is illustrative and represents typical values for a substituted furazan ring, not specifically this compound.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org For this compound, MD simulations can be employed to explore its conformational landscape, especially the rotation around the single bond connecting the furazan ring and the acetic acid group.

By simulating the molecule's movements in a solvent, such as water, MD can reveal the preferred conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. MD simulations on acetic acid and its derivatives have shown that they can form various types of aggregates, such as dimers and chain-like structures, in solution. acs.orgjocpr.comnih.gov

The results of MD simulations are often analyzed in terms of radial distribution functions, which describe how the density of surrounding atoms varies as a function of distance from a central atom. This provides a picture of the local solvent structure around the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Furazans

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.ma For furazan derivatives, QSAR models can be developed to predict their activity for a specific biological target based on calculated molecular descriptors.

In a typical QSAR study, a set of furazan compounds with known biological activities is used as a training set. For each compound, a variety of descriptors are calculated, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

Such models can then be used to predict the activity of new, unsynthesized furazan derivatives, thereby prioritizing the synthesis of the most promising candidates. guidechem.com QSAR studies have been successfully applied to various classes of heterocyclic compounds to guide the design of new therapeutic agents. nih.govimist.mawjbphs.com

Table 3: Example of Descriptors Used in a QSAR Model for Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Relevance to Activity |

| Electronic | Dipole Moment | Electrostatic interactions |

| Steric | Molecular Surface Area | Binding site complementarity |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | LogP | Membrane permeability |

Thermodynamic and Kinetic Modeling of Reactions

Computational methods can also be used to model the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy and Gibbs free energy of a reaction, which indicate its feasibility and spontaneity.

Kinetic modeling involves calculating the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. This allows for the prediction of reaction rates. Theoretical studies on the reaction pathways of similar organic acids and heterocyclic compounds have provided valuable insights into their chemical transformations. mdpi.commit.edu

For example, the decarboxylation of this compound upon heating could be modeled to understand the reaction mechanism and the factors influencing its rate. Such studies are crucial for optimizing reaction conditions in synthetic chemistry and for understanding the metabolic fate of the compound in biological systems.

Applications and Potential in Advanced Chemical Fields

Role as a Building Block in Complex Organic Synthesisbiosynth.com

The compound is recognized primarily as a chemical building block, where its bifunctional nature—the heterocyclic furazan (B8792606) core and the carboxylic acid group—allows for diverse synthetic modifications. biosynth.com

Synthesis of Heterocyclic Scaffolds

The furazan ring system is a crucial component in the construction of more complex heterocyclic frameworks. Research has demonstrated that furazan derivatives are valuable precursors for creating a variety of other heterocyclic systems. researchgate.net For instance, synthetic strategies have been developed to transform furazan-based molecules into new heterocyclic structures like 1,2,4-oxadiazoles. researchgate.net The acetic acid moiety of (4-Methyl-furazan-3-yl)-acetic acid provides a convenient anchor point for cyclization reactions or for linking the furazan core to other molecular scaffolds, facilitating the assembly of novel and elaborate heterocyclic compounds. researchgate.net

Precursor for Pharmacologically Relevant Molecules

The furazan scaffold is of significant interest in medicinal chemistry. Studies have shown that acyl derivatives of aminofurazans can exhibit potent antiplasmodial activities, making them relevant in the search for new anti-malarial drugs. nih.gov this compound serves as an ideal precursor in this context. biosynth.com Its acetic acid group can be readily converted into various amides and esters, allowing for systematic structural modifications to explore structure-activity relationships (SAR) and optimize biological efficacy. nih.gov The commercial availability of this compound is specifically for research and pharmaceutical testing, underscoring its role as a starting material for molecules with potential therapeutic applications. biosynth.com

Contribution to Materials Science Research

The high nitrogen content and inherent energy of the furazan ring make it a desirable component in advanced materials, particularly in the field of energetic compounds.

Energetic Materials and High-Energy Density Compounds

The furazan ring is a well-established "energetic" heterocycle, and its incorporation into molecules is a key strategy for designing new energetic materials. researchgate.net A significant advantage of using furazan-based structures is their ability to enhance energy content while often reducing sensitivity to impact and friction, a critical balance for practical applications. researchgate.net Research into compounds based on structures like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are synthesized from furazan precursors, has yielded materials with high thermal stability and low sensitivity, making them potential replacements for conventional explosives. researcher.life Derivatives containing azido (B1232118) groups, synthesized from furazan precursors, have been shown to possess excellent detonation velocities and pressures, positioning them as candidates for high-energy explosives. rsc.org These findings highlight the critical role of the methyl-furazan moiety, as present in this compound, in the rational design of next-generation high-energy density materials (HEDMs).

Table 1: Properties of Energetic Materials Derived from Furazan-Based Precursors

| Feature | Observation | Source(s) |

|---|---|---|

| Thermal Stability | Derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan exhibit good thermal stabilities with decomposition temperatures ranging from 203–255 °C. | researchgate.netresearcher.life |

| Sensitivity | The introduction of the furazan ring is an effective method for lowering the sensitivity of energetic materials. | researchgate.net |

| Detonation Performance | Hydroxylamine salt of a methyleneazide-oxadiazol-furazan derivative shows a high detonation velocity (9090 m s⁻¹) and pressure (35.76 GPa). | rsc.org |

| Application | Certain furazan-based energetic materials are considered competitive replacements for insensitive munitions and potential carriers for molten-cast explosives. | researcher.lifersc.org |

Polymer Chemistry Applications

The structure of this compound lends itself to potential applications in polymer chemistry. The carboxylic acid functional group is a classic reactive handle for polymerization reactions. It can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. Incorporating the (4-methyl-furazan-3-yl) moiety into a polymer backbone in this manner would create novel polymers with unique properties. Such polymers could potentially exhibit enhanced thermal stability or energetic characteristics derived from the furazan ring, making them suitable for specialized applications in high-performance materials.

Applications in Analytical Chemistry

While direct applications of this compound in analytical chemistry are not widely documented, its structure suggests several potential uses. The compound can serve as a valuable reference standard for the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or mass spectrometry, aimed at detecting and quantifying other furazan-based compounds, particularly in the fields of pharmaceutical development or energetic material analysis.

Furthermore, the carboxylic acid group allows for the compound to be chemically conjugated to other molecules. For example, similar to how 7-Amino-4-methyl-3-coumarinylacetic acid is used as a fluorescent label for proteins, this compound could potentially be derivatized to create novel probes or labels for analytical applications. sigmaaldrich.com

Derivatization Reagents for Analytical Detection

There is currently no substantial scientific literature available that details the use of this compound as a derivatization reagent for analytical detection. Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by techniques such as chromatography or spectroscopy. This process is often employed to improve the volatility, thermal stability, or detectability of a compound. While the carboxylic acid functional group in this compound suggests potential for such reactions, specific methodologies, and applications have not been reported in the reviewed literature.

Future Research Directions and Unexplored Avenues for 4 Methyl Furazan 3 Yl Acetic Acid

Novel Synthetic Methodologies and Sustainable Approaches

Future synthetic research concerning (4-Methyl-furazan-3-yl)-acetic acid and its derivatives will likely prioritize efficiency, safety, and environmental sustainability. The development of greener synthetic protocols is a key objective in modern medicinal and materials chemistry mdpi.com.

Multicomponent Reactions (MCRs): Exploration of MCRs, such as the Ugi and Groebke–Blackburn–Bienaymé reactions, offers a pathway to generate molecular diversity and complexity in a single step under eco-friendly conditions mdpi.com. Applying these strategies to this compound could rapidly produce libraries of novel amide derivatives for biological screening.

Flow Chemistry: For reactions involving potentially energetic intermediates, continuous flow synthesis presents a safer alternative to traditional batch processing nih.gov. This methodology minimizes the accumulation of hazardous materials and allows for better control over reaction parameters, which would be crucial when synthesizing nitrated derivatives of the parent compound.

Catalytic Strategies: The development of novel catalytic systems is essential for efficient and selective transformations mdpi.com. Future work could focus on catalysts that enable precise functionalization of the furazan (B8792606) ring or the acetic acid side chain, reducing the need for protecting groups and minimizing waste streams.

Environmentally Friendly Oxidation: Research into greener oxidative methods, such as anodic oxidation, could provide an environmentally friendly route to synthesize azo-linked dimers of this compound, creating novel structures with potentially interesting electronic or energetic properties researchgate.net.

| Approach | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a complex product. | Rapid generation of diverse derivatives, improved atom economy, reduced waste mdpi.com. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety for energetic compounds, precise control, scalability nih.gov. |

| Sustainable Catalysis | Using catalysts that are renewable, non-toxic, and highly efficient. | Higher yields, fewer side products, milder reaction conditions mdpi.com. |

Advanced Spectroscopic and Imaging Techniques for Deeper Characterization

While standard characterization is routine, future research will benefit from applying advanced analytical techniques to gain a more profound understanding of the structural, electronic, and dynamic properties of this compound and its derivatives.

A comprehensive characterization suite for novel derivatives would involve a multi-faceted approach. Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy would be used to probe vibrational modes, while various nuclear magnetic resonance (NMR) methods (¹H, ¹³C, ¹⁴N) would confirm molecular structures nih.govresearchgate.netfraunhofer.de. For crystalline materials, single-crystal X-ray diffraction is indispensable for unambiguously determining the three-dimensional atomic arrangement mdpi.comscispace.com. Thermal properties could be thoroughly investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points, decomposition temperatures, and thermal stability nih.govfraunhofer.de.

An unexplored avenue is the development of fluorescent derivatives. By analogy with 4-chloro-7-nitrobenzofurazan (NBD-Cl), which is used to create fluorescent labels from non-fluorescent amines, the this compound scaffold could be modified to create new chromogenic or fluorogenic probes mdpi.com. Coupling the molecule with fluorescent tags or designing derivatives with intrinsic fluorescence could enable its use in cellular imaging, allowing researchers to visualize its uptake, distribution, and interaction with biological targets in real-time.

Theoretical Predictions for New Derivatives and Applications

Computational chemistry and theoretical modeling are powerful predictive tools that can guide and accelerate experimental research. The application of methods like Density Functional Theory (DFT) can provide critical insights into the properties of yet-to-be-synthesized derivatives of this compound nih.gov.

Future theoretical studies could focus on:

Designing High-Energy-Density Materials (HEDMs): The furazan ring is a well-known component of energetic materials due to its high positive enthalpy of formation researchgate.netnih.gov. Computational screening could be used to design derivatives of this compound with enhanced energetic properties, such as high crystal density and detonation velocity, by adding explosophoric groups like -NO₂ or -N₃ nih.gov.

Predicting Pharmacological Activity: Molecular docking simulations could predict the binding affinity of new derivatives for specific biological targets, such as enzymes or receptors. This in silico screening can prioritize which compounds to synthesize for applications in areas like anticancer or antimalarial drug discovery, where other furazan-based molecules have shown promise nih.govresearchgate.net.

Structure-Property Relationships: Theoretical calculations can elucidate how modifying the structure of this compound influences its electronic properties, stability, and reactivity. This understanding is crucial for tailoring molecules with specific characteristics, whether for use as energetic plasticizers or as bioactive agents fraunhofer.denih.gov.

| Research Area | Computational Method | Predicted Property / Application |

|---|---|---|

| Energetic Materials | Density Functional Theory (DFT) | Heat of formation, crystal density, detonation performance nih.govnih.gov. |

| Medicinal Chemistry | Molecular Docking | Binding affinity to biological targets (e.g., enzymes) researchgate.net. |

| Materials Science | Quantum Chemistry | Electronic properties, stability, development of energetic polymers mdpi.com. |

Interdisciplinary Research Synergies

The true potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. The versatility of the furazan scaffold provides a platform for creating synergies between chemistry, biology, and materials science.

Medicinal Chemistry and Pharmacology: The structural similarity of the furazan ring to nitric oxide donors and its presence in bioactive molecules suggests potential therapeutic applications mdpi.comresearchgate.net. Research teams could explore derivatives as anticancer agents, antiplasmodial compounds targeting malaria, or agents targeting specific enzymes like indoleamine 2,3-dioxygenase nih.govresearchgate.net.

Materials Science and Engineering: The established use of furazan rings in energetic materials opens avenues for developing novel explosives, propellants, or energetic plasticizers from the this compound backbone fraunhofer.deenergetic-materials.org.cn. Furthermore, incorporating this molecule into polymer chains could lead to new energetic polymers with tailored thermal and mechanical properties mdpi.com.

Biotechnology and Analytical Chemistry: By functionalizing the acetic acid group, the molecule could be conjugated to biomolecules. The development of fluorescent or chromogenic derivatives could lead to new analytical reagents for detecting and quantifying specific analytes mdpi.com. There is also potential in creating energetic biocidal agents, combining the energy of the furazan ring with the antimicrobial properties of other moieties rsc.org.

By pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a versatile platform for innovation across multiple fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。